

Application Notes: Human Neuropeptide Y (13-36) in Rodent Behavioral Studies

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Compound of Interest

Compound Name: *Neuropeptide Y (13-36), human*

Cat. No.: *B612595*

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Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the mammalian central nervous system, where it is involved in regulating stress, anxiety, mood, and cognition. [1][2] Its biological effects are mediated by a family of G-protein-coupled receptors, primarily Y1, Y2, Y4, and Y5.[2][3] Human Neuropeptide Y (13-36) [NPY (13-36)] is a C-terminal fragment of the full-length NPY peptide. It functions as a highly selective agonist for the Y2 receptor subtype.[4] The Y2 receptor is predominantly located presynaptically, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters, including glutamate and GABA. This unique mechanism of action means that activating the Y2 receptor with NPY (13-36) can produce behavioral effects that are functionally opposite to those seen with full-length NPY, which primarily acts on Y1 receptors. These application notes provide a summary of the use of human NPY (13-36) in rodent models and detailed protocols for relevant behavioral assays.

Summary of Behavioral Effects

Anxiety and Depression

Activation of the Y2 receptor by NPY (13-36) or other selective agonists is consistently associated with anxiogenic-like (anxiety-producing) and depressive-like behaviors in rodents. This contrasts sharply with the anxiolytic (anxiety-reducing) effects mediated by the Y1 receptor. Studies using Y2 receptor knockout mice further support this, as these animals typically display a less anxious phenotype. The administration of Y2 agonists has been shown

to increase anxiety-like behaviors in paradigms such as the elevated plus maze (EPM) and social interaction test.

Behavioral Domain	Species/Strain	Agent	Dose & Route	Behavioral Test	Key Findings	Citations
Anxiety	Mouse	NPY (13-36)	Not Specified	Elevated Plus Maze (EPM)	Increases preference for closed arms, consistent with anxiogenic behavior.	
Anxiety	Rat	Y2 Agonists	Not Specified	Social Interaction Test, EPM	Anxiogenic effects observed.	
Depression	Mouse	Y2 Receptor Deletion	N/A (Knockout Model)	General Behavioral Phenotype	Deletion of the Y2 receptor produces an antidepressant phenotype.	
Schizophrenia-like	Mouse	PYY (3-36) (Y2 Agonist)	1 μ g/100g & 20 μ g/100g (Systemic)	Social Interaction, Prepulse Inhibition	Profoundly impaired social interaction and disrupted sensorimotor gating.	

Feeding Behavior

While full-length NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, the NPY (13-36) fragment does not stimulate food intake. Studies have shown that even at high intracerebroventricular (ICV) doses, NPY (13-36) fails to increase food consumption in rats, indicating that the Y2 receptor does not mediate the powerful feeding response associated with NPYergic systems. This makes NPY (13-36) a useful tool for isolating the non-feeding-related central effects of NPY receptor modulation.

Behavioral Domain	Species/Strain	Agent	Dose & Route	Behavioral Test	Key Findings	Citations
Feeding	Rat	NPY (13-36)	Up to 50 nmol (ICV)	Food Intake Measurement	Caused no increase in food intake.	
Feeding	Rat	[Pro34]NPY(13-36)	Up to 50 nmol (ICV)	Food Intake Measurement	Had no effect on feeding.	

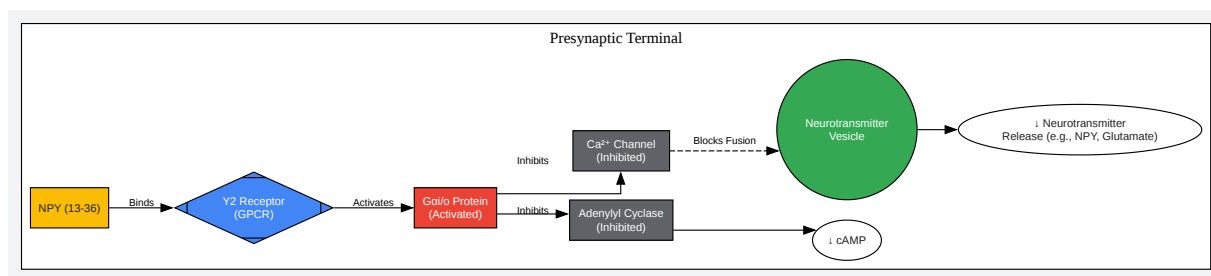
Learning and Memory

The role of the Y2 receptor in cognition is complex and appears to be highly dependent on the specific brain region and the age of the animal. While some studies suggest Y2 receptor activation can be detrimental to memory, others have found it can be beneficial, particularly in the context of age-related cognitive decline. Overexpression of NPY (13-36) specifically in the CA3 region of the hippocampus was found to improve long-term spatial memory in aged, memory-impaired rats. This suggests that reducing neuronal hyperexcitability in the aging hippocampus via Y2 receptor activation may be a viable therapeutic strategy.

Behavioral Domain	Species/Strain	Agent	Dose & Route	Behavioral Test	Key Findings	Citations
Memory	Aged Long-Evans Rat	AAV-mediated NPY (13-36) overexpression	Bilateral injection into CA3 hippocampus	Water Maze	Improved hippocampal-dependent long-term memory in aged, impaired rats.	
Memory	Mouse	NPY (full length)	1 nmol/2 μ l (ICV)	Object Discrimination Test	Prolonged retention of non-social (object) memory.	

Key Signaling Pathway and Conceptual Framework

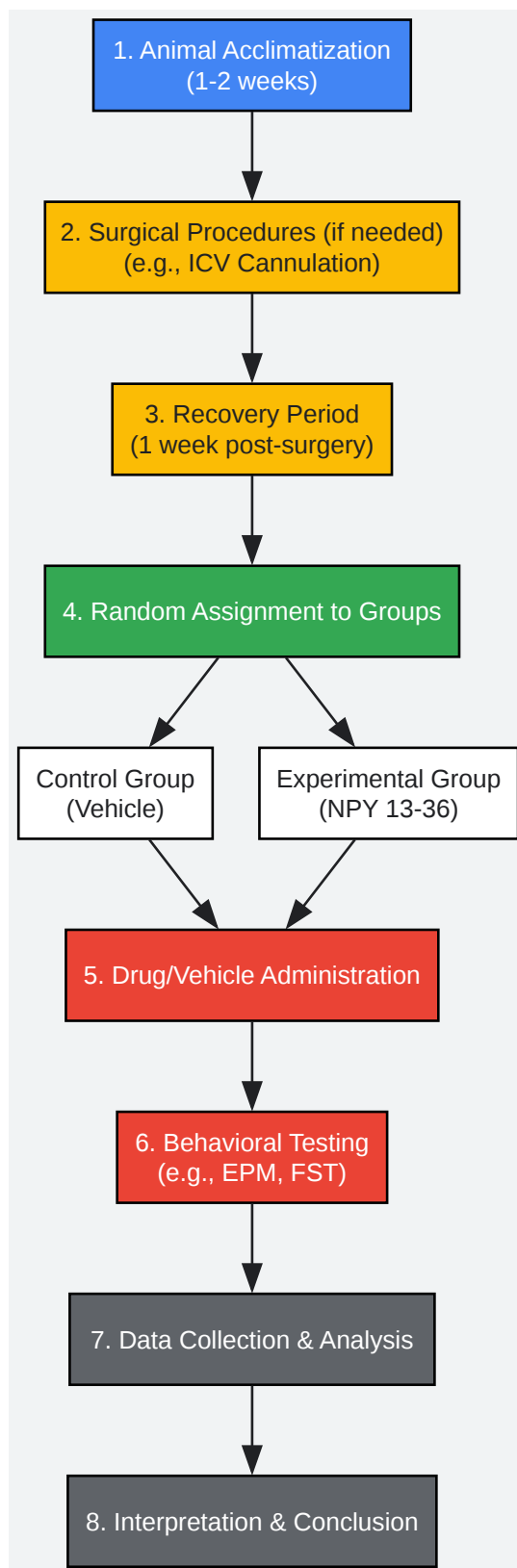
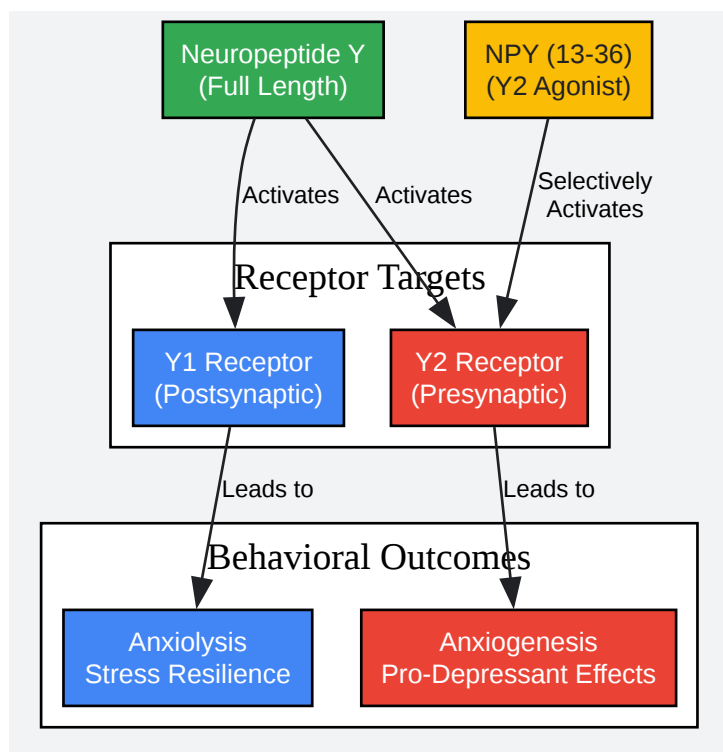
Activation of the presynaptic Y2 receptor by NPY (13-36) initiates a Gi/o-coupled signaling cascade. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This cascade ultimately suppresses voltage-gated Ca²⁺ channels, which in turn inhibits the release of NPY and other neurotransmitters like GABA and glutamate.



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Caption: Y2 receptor signaling cascade initiated by NPY (13-36).

The functional effects of NPY are largely determined by a balance between Y1 and Y2 receptor activation. NPY (13-36) isolates the Y2 pathway, leading to outcomes that can oppose the effects of full-length NPY.



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